molecular formula C20H26ClNO2S2 B564693 Tiagabine-methyl-d6 Hydrochloride

Tiagabine-methyl-d6 Hydrochloride

Cat. No.: B564693
M. Wt: 418.0 g/mol
InChI Key: YUKARLAABCGMCN-OUCKJYDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tiagabine-d6 (hydrochloride) is a deuterated form of tiagabine, a compound primarily used as an anticonvulsant. The deuterated version, Tiagabine-d6, is often employed as an internal standard in mass spectrometry for the quantification of tiagabine. This compound is known for its role in inhibiting the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1), which increases the availability of GABA in the central nervous system, thereby exerting anticonvulsant effects .

Scientific Research Applications

Tiagabine-d6 (hydrochloride) is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Target of Action

Tiagabine-methyl-d6 Hydrochloride, a deuterium labeled variant of Tiagabine, primarily targets the GABA uptake carrier . This carrier is responsible for the reuptake of gamma-aminobutyric acid (GABA), the major inhibitory neurotransmitter in the central nervous system .

Mode of Action

This compound operates as a selective GABA reuptake inhibitor . It binds to recognition sites associated with the GABA uptake carrier .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By inhibiting the reuptake of GABA, it enhances the activity of GABA at neuronal and glial regions . This results in an increase in inhibitory neurotransmission, which can help to control seizures and potentially manage other conditions such as panic disorder .

Pharmacokinetics

This compound is rapidly absorbed after oral ingestion, with a bioavailability of ≥90% . It has a volume of distribution of 1.0 L/kg, and plasma protein binding is 96% . Tiagabine is substantially metabolized (98%) in the liver, primarily by CYP3A4, to two 5-oxo-tiagabine isomers . Less than 2% of an administered dose is excreted as unchanged tiagabine in urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in GABAergic inhibition . This enhances inhibitory neurotransmission, which can help to control seizures and potentially manage other conditions such as panic disorder .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of hepatic enzyme-inducing anticonvulsant drugs can enhance the metabolism of Tiagabine, potentially affecting its efficacy . Additionally, the pH of the environment could potentially affect the stability of the compound

Safety and Hazards

Tiagabine should be handled with care to avoid breathing dust and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

Tiagabine-methyl-d6 Hydrochloride, like its parent compound Tiagabine, is believed to operate as a selective GABA reuptake inhibitor . It interacts with the GABA uptake carrier, blocking GABA uptake into presynaptic neurons . This action allows more GABA to be available for receptor binding on the surfaces of post-synaptic cells .

Cellular Effects

The cellular effects of this compound are primarily related to its impact on GABA neurotransmission. By inhibiting the reuptake of GABA, it increases the availability of this inhibitory neurotransmitter in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and cellular metabolism, by modulating neuronal excitability.

Molecular Mechanism

It is thought to operate as a selective GABA reuptake inhibitor . It binds to recognition sites associated with the GABA uptake carrier, blocking GABA uptake into presynaptic neurons . This action allows more GABA to be available for receptor binding on the surfaces of post-synaptic cells .

Temporal Effects in Laboratory Settings

Studies on Tiagabine suggest that the pharmacodynamic effect of the drug may outlast its pharmacokinetic effect .

Dosage Effects in Animal Models

Studies on Tiagabine have shown unexpected CNS effects in dogs receiving daily oral doses of 5 mg/kg/day or greater .

Metabolic Pathways

Tiagabine, the parent compound of this compound, is metabolized primarily by the 3A isoform subfamily of hepatic cytochrome P450 . Approximately 2% of an oral dose of Tiagabine is excreted unchanged, with the remaining dose excreted into the urine and feces, primarily as metabolites .

Transport and Distribution

Tiagabine is rapidly absorbed with a bioavailability of ≥90% after oral ingestion . Its volume of distribution is 1.0 L/kg, and plasma protein binding is 96% .

Subcellular Localization

Given its role as a GABA reuptake inhibitor, it is likely to be localized in the vicinity of GABA transporters, which are typically found in the membranes of presynaptic neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tiagabine-d6 (hydrochloride) involves the incorporation of deuterium atoms into the tiagabine moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of Tiagabine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for use in scientific research .

Chemical Reactions Analysis

Types of Reactions

Tiagabine-d6 (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Tiagabine-d6 can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tiagabine-d6

Tiagabine-d6 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in mass spectrometry. The presence of deuterium atoms allows for precise quantification of tiagabine in biological samples, aiding in pharmacokinetic and pharmacodynamic studies .

Properties

IUPAC Name

(3R)-1-[4,4-bis[3-(trideuteriomethyl)thiophen-2-yl]but-3-enyl]piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKARLAABCGMCN-OUCKJYDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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